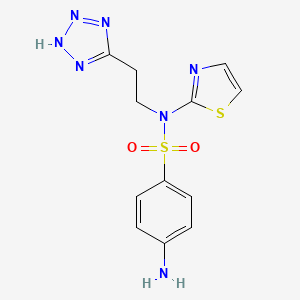![molecular formula C14H23NO2S B14467627 1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one CAS No. 72342-44-0](/img/structure/B14467627.png)
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple functional groups, including an ether, a thioether, and a secondary amine, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the spirocyclic rings. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether or thioether sites, leading to the formation of new derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane: Lacks the ethan-1-one group, resulting in different reactivity and applications.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Contains a different spirocyclic core and functional groups, leading to distinct chemical properties
Properties
CAS No. |
72342-44-0 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
1-(7-oxa-11-thia-14-azadispiro[5.1.58.26]pentadecan-14-yl)ethanone |
InChI |
InChI=1S/C14H23NO2S/c1-12(16)15-11-13(5-3-2-4-6-13)17-14(15)7-9-18-10-8-14/h2-11H2,1H3 |
InChI Key |
JBFCDGGDLDNPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CCCCC2)OC13CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

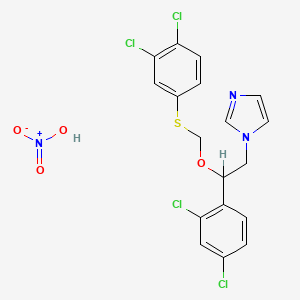

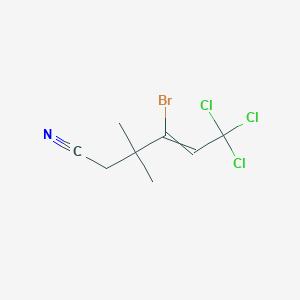
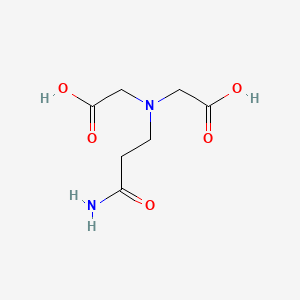
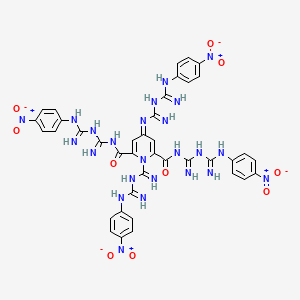
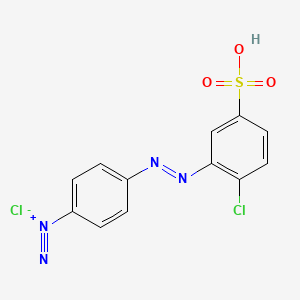
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
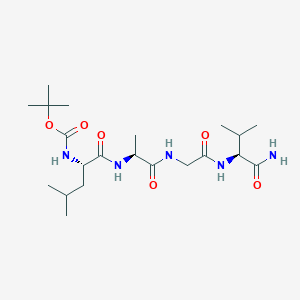
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
